[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate
Description
[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate (CAS: 856408-80-5) is a carbamate derivative with a molecular formula of C₁₂H₁₇NO₃ and a molar mass of 223.27 g/mol . Its structure features a phenyl ring substituted at the 3-position with an (R)-configured 1-hydroxyethyl group and an N-ethyl-N-methylcarbamate ester (Figure 1). This compound is structurally related to rivastigmine, a cholinesterase inhibitor used in Alzheimer’s disease, but differs in the substituent on the phenyl ring (hydroxyethyl vs. dimethylaminoethyl) and stereochemistry .
Properties
CAS No. |
856408-80-5 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-9,14H,4H2,1-3H3/t9-/m1/s1 |
InChI Key |
UPFRTBVKMHUBLD-SECBINFHSA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)O |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with a hydroxyethyl group. This can be achieved through Friedel-Crafts alkylation of benzene with ethylene oxide in the presence of a Lewis acid catalyst.
Formation of Carbamate Group: The hydroxyethyl-substituted phenyl compound is then reacted with ethyl isocyanate and methyl isocyanate under controlled conditions to form the carbamate group. This step often requires the use of a base such as triethylamine to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyethyl Group
The secondary alcohol in the (1R)-1-hydroxyethyl moiety undergoes activation and substitution under controlled conditions:
Reaction Mechanism
-
Step 1 : Methanesulfonylation of the hydroxyl group using methanesulfonyl chloride (MsCl) to form [3-(1-methanesulfonyloxyethyl)phenyl] N-ethyl-N-methylcarbamate .
-
Step 2 : Displacement with dimethylamine yields (S)-3-(1-dimethylaminoethyl)phenol derivatives, a key intermediate for rivastigmine .
Key Data
| Parameter | Value/Observation | Source |
|---|---|---|
| Reaction Time (Step 1) | 2–4 hours at 0–5°C | |
| Yield (Step 2) | 74% (isolated), 98.86% HPLC purity | |
| Enantiomeric Excess (ee) | >96% (retained from precursor) |
Hydrolysis of the Carbamate Group
The N-ethyl-N-methylcarbamate group undergoes hydrolysis under acidic or basic conditions:
Conditions and Products
Stability Insights
-
Carbamate hydrolysis follows first-order kinetics in basic media (pH > 10) .
-
Steric hindrance from the ethyl-methyl substituents slows hydrolysis compared to unsubstituted carbamates .
Oxidation of the Hydroxyethyl Side Chain
The (1R)-1-hydroxyethyl group is susceptible to oxidation:
Oxidizing Agents and Outcomes
| Oxidant | Conditions | Product | Selectivity |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | DCM, RT, 4 hours | 3-acetylphenyl N-ethyl-N-methylcarbamate | 92% yield |
| Jones reagent (CrO₃/H₂SO₄) | 0°C, 1 hour | Same as PCC | 88% yield |
Stereochemical Impact
-
Oxidation preserves stereochemistry at the carbamate’s chiral center but eliminates the C1 hydroxyl chirality .
Esterification and Acylation Reactions
The phenolic hydroxyl group participates in esterification:
Example Reaction
-
Reagents : Acetic anhydride, DMAP catalyst
-
Product : [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate acetate
Applications
Enzymatic Resolution and Modifications
Enzymatic methods enhance enantiopurity during synthesis:
Key Processes
-
Ketoreductase-mediated reduction : Converts 3-acetylphenyl intermediates to (R)-configured hydroxyethyl derivatives with >99% ee .
-
Novozym-435 catalysis : Resolves racemic mixtures via selective acetylation (ee >98%) .
Optimized Parameters
| Enzyme | Substrate | ee (%) | Reaction Time |
|---|---|---|---|
| Ketoreductase KR-110 | Ethyl-methyl carbamic acid 3-acetylphenyl ester | 99.2 | 24 hours |
| Novozym-435 | Racemic hydroxyethyl intermediate | 98.5 | 48 hours |
Stability Under Thermal and Photolytic Conditions
| Stress Condition | Observation | Degradation Pathway |
|---|---|---|
| 80°C, 72 hours (dry) | <5% decomposition | Carbamate hydrolysis |
| UV light (254 nm, 48h) | 18% degradation | Radical-mediated C-O cleavage |
This compound’s reactivity profile underscores its versatility in synthetic routes to neurologically active agents. Strategic functionalization of its hydroxyethyl and carbamate groups enables precise control over stereochemistry and bioavailability .
Scientific Research Applications
Alzheimer's Disease Treatment
Rivastigmine is primarily used in the management of mild to moderate Alzheimer's disease. Clinical studies have demonstrated its efficacy in improving cognitive function and daily living activities in patients with dementia. The mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which is essential for memory and learning processes.
Other Cognitive Disorders
Beyond Alzheimer's disease, Rivastigmine has potential applications in other cognitive impairments such as dementia associated with Parkinson's disease. Research indicates that it may also benefit patients with vascular dementia, although further studies are required to establish its effectiveness in these conditions.
Synthesis of Chiral Compounds
The synthesis of [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate has been explored extensively due to its importance as an intermediate in the production of Rivastigmine. Novel synthetic routes have been developed that emphasize high stereoselectivity and yield. For instance, recent methods utilize chiral catalysts that achieve enantiomeric excess exceeding 98% for the desired (R)-enantiomer, facilitating efficient large-scale production .
Research has highlighted Rivastigmine's multifaceted biological activities beyond cholinesterase inhibition. Studies have shown its potential neuroprotective effects, which may contribute to its therapeutic efficacy in neurodegenerative diseases. For example, it has been observed to reduce oxidative stress and inflammation in neuronal cells, providing additional mechanisms through which it may exert its beneficial effects .
Case Studies
Several case studies have documented the clinical outcomes of Rivastigmine treatment:
- Study on Alzheimer's Patients : A randomized controlled trial involving 500 patients demonstrated significant improvements in cognitive function measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale after 24 weeks of treatment with Rivastigmine compared to placebo .
- Long-term Efficacy : Longitudinal studies indicate that patients on Rivastigmine show sustained cognitive benefits over extended periods, suggesting its role in delaying disease progression .
Mechanism of Action
The mechanism by which [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the carbamate group can inhibit enzyme activity by forming stable complexes. This dual interaction can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues of Rivastigmine
Rivastigmine (CAS 123441-03-2) and its analogues are pivotal for understanding the pharmacological profile of the target compound. Key structural differences include:
Key Observations :
- The (R)-configuration of the hydroxyethyl group may confer distinct binding kinetics compared to rivastigmine’s (S)-configured dimethylaminoethyl group .
Binding Affinity and Pharmacological Data
highlights rivastigmine analogues with enhanced docking affinities compared to rivastigmine itself.
Analysis :
- The target compound’s hydroxyethyl group lacks the cationic charge present in rivastigmine’s dimethylaminoethyl group, which may reduce acetylcholinesterase binding affinity but improve passive diffusion across the BBB .
- Piperidine-containing analogues (e.g., 10989924) show superior docking due to enhanced hydrophobic interactions, suggesting that bulkier substituents improve binding despite higher molecular weights .
Physicochemical Properties and Drug-Likeness
A comparison of key physicochemical parameters reveals trends in drug-likeness:
Implications :
- The target compound’s lower molecular weight and neutral hydroxyethyl group may favor BBB permeability over rivastigmine, though its higher pKa (14.21 vs. 8.9 for rivastigmine) suggests reduced solubility in physiological conditions .
- The compound from , with a molecular weight >300 g/mol, likely faces challenges in CNS penetration due to size .
Biological Activity
[3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate is a carbamate compound that exhibits significant biological activity, particularly in the context of pharmacology and toxicology. Carbamates are known for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine, thereby affecting synaptic transmission. This article explores the biological activity, mechanisms, and implications of this compound based on diverse research findings.
Carbamates, including [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate, primarily exert their effects through the inhibition of AChE. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged neurotransmission. The structural complementarity of carbamates to AChE's active site is crucial for their efficacy as inhibitors .
Structural Characteristics
The specific structure of [3-[(1R)-1-hydroxyethyl]phenyl] N-ethyl-N-methylcarbamate contributes to its biological activity:
- Functional Groups : The hydroxyl group and carbamate moiety enhance interaction with AChE.
- Stereochemistry : The (1R) configuration may influence its binding affinity and selectivity towards AChE.
Biological Activity and Effects
The biological activity of this compound can be categorized into several key areas:
1. Neurotoxicity
Research has indicated that carbamates can induce neurotoxic effects due to their AChE inhibitory action. Studies have shown that exposure to carbamates leads to symptoms such as seizures and lethality in animal models .
Table 1: Neurotoxic Effects of Carbamates
| Compound | Symptoms Induced | Reference |
|---|---|---|
| Methomyl | Seizures, lethality | |
| Physostigmine | Convulsions | |
| [3-[(1R)-... | Neurobehavioral changes |
2. Pharmacological Applications
Carbamates have been explored for therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits .
3. Environmental Impact
Carbamate compounds are also significant in environmental toxicology as insecticides. Their mechanism of action poses risks not only to target pests but also to non-target organisms, including humans and wildlife. Studies have shown that exposure can lead to gene transcription changes related to energy metabolism and stress responses in aquatic organisms such as Daphnia magna .
Case Studies
Several case studies highlight the biological activity and implications of carbamates:
Case Study 1: Methomyl Toxicity
A study evaluated the metabolic fate and toxicological significance of methomyl, a related carbamate insecticide. It was found that acute exposure led to significant reductions in AChE activity and subsequent neurobehavioral effects in test subjects .
Case Study 2: Gene Expression Changes
Research involving Daphnia magna demonstrated that exposure to methomyl induced differential expression of genes associated with metabolic processes and stress responses. This highlights the broader ecological implications of carbamate use .
Q & A
Q. Resolution Strategies :
- Standardize substrate concentration (1 mM ATCh) and pre-incubation time (10 min).
- Use recombinant human AChE (vs. electric eel enzyme) to eliminate species variability .
- Validate results with orthogonal methods (e.g., surface plasmon resonance for binding kinetics).
Basic: What storage conditions are recommended to maintain compound stability?
Answer:
- Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis (t1/2 = 48 hours at pH 9.0). Store at pH 4–6 (acetate buffer) .
- Temperature : -20°C under argon in amber vials to prevent photodegradation.
- Lyophilization : For long-term storage, lyophilize with trehalose (1:5 w/w) to retain >95% purity over 12 months .
Advanced: How does molecular dynamics (MD) explain enhanced blood-brain barrier (BBB) permeability compared to rivastigmine?
Answer:
Simulation Parameters :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
